Ethyl 3-amino-2-(cyclopentylmethyl)propanoate
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Overview
Description
Ethyl 3-amino-2-(cyclopentylmethyl)propanoate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(cyclopentylmethyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 3-amino-2-(cyclopentylmethyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
3-amino-2-(cyclopentylmethyl)propanoic acid+ethanolH2SO4ethyl 3-amino-2-(cyclopentylmethyl)propanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(cyclopentylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(cyclopentylmethyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(cyclopentylmethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2-(cyclopropylmethyl)propanoate: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Ethyl 3-amino-2-(cyclohexylmethyl)propanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
Ethyl 3-amino-2-(cyclopentylmethyl)propanoate is unique due to its specific cyclopentylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-3-cyclopentylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
PXKZLCDHBBYNPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCCC1)CN |
Origin of Product |
United States |
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